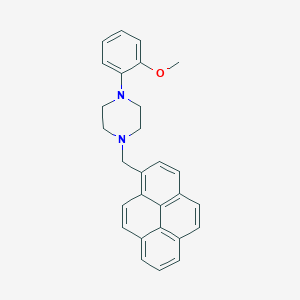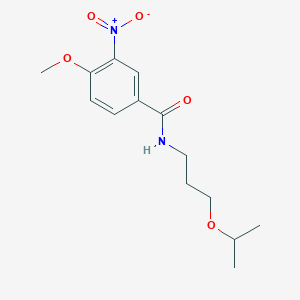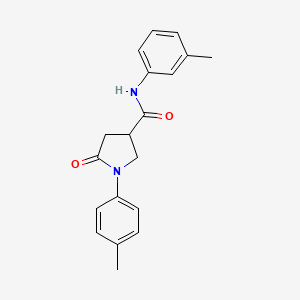
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family and is characterized by its unique chemical structure, which includes a pyrene group and a methoxyphenyl group.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine is complex and not fully understood. However, it is known that 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine interacts with a variety of molecular targets in the body, including neurotransmitter receptors, ion channels, and enzymes. 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to have both agonist and antagonist effects on these targets, depending on the specific context.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has a variety of biochemical and physiological effects on the body. For example, 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are important for regulating mood and behavior. 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has also been shown to affect the activity of ion channels, which are important for regulating the electrical activity of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has several advantages and limitations for use in lab experiments. One advantage is that it is a well-studied compound with a known chemical structure and synthesis method. This makes it easier to control and manipulate in lab experiments. However, one limitation is that 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine can be difficult to work with due to its complex chemical structure and potential interactions with other compounds in the body.
Direcciones Futuras
There are several future directions for research on 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine. One area of interest is the development of new synthesis methods for 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine that are more efficient and cost-effective. Another area of interest is the study of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine in the context of specific diseases and conditions, such as cancer or neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine is a complex process that involves several steps. The first step is the preparation of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl) piperidine, which is then converted to 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine by a series of chemical reactions. The synthesis method for 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been extensively studied and optimized, and several different approaches have been developed over the years.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has been widely used in scientific research due to its unique chemical properties and potential applications. One of the most common uses of 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine is in the study of the central nervous system, where it has been shown to have a variety of effects on neurotransmitter systems and neuronal activity. 1-(2-methoxyphenyl)-4-(1-pyrenylmethyl)piperazine has also been used in the study of cancer biology, where it has been shown to have potential as an anti-cancer agent.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O/c1-31-26-8-3-2-7-25(26)30-17-15-29(16-18-30)19-23-12-11-22-10-9-20-5-4-6-21-13-14-24(23)28(22)27(20)21/h2-14H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGFNNHWNDZJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(pyren-1-ylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)





![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)

![3-(2,3-dihydroxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5214255.png)



